molecular formula C10H21BrOSi B13969369 ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane

((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13969369
M. Wt: 265.26 g/mol
InChI Key: DQGIBMUCCYYSLS-UHFFFAOYSA-N
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Description

((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C10H21BrOSi. This compound is characterized by the presence of a bromomethyl group attached to an allyl ether, which is further bonded to a tert-butyl-dimethylsilane moiety. It is commonly used in organic synthesis and material science due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of allyl alcohol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with bromomethyl bromide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

    Oxidation Reactions: The allyl ether moiety can be oxidized using reagents like m-chloroperbenzoic acid to form epoxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide, and osmium tetroxide are typical oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing methods.

Major Products:

  • Substituted allyl ethers
  • Epoxides and other oxidized derivatives
  • Reduced alcohols

Scientific Research Applications

Chemistry: ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and polymers.

Biology: In biological research, this compound is used for the modification of biomolecules and the development of bioactive compounds.

Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the allyl ether and tert-butyl-dimethylsilane moieties provide stability and steric hindrance. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

  • ((2-(Chloromethyl)allyl)oxy)(tert-butyl)dimethylsilane
  • ((2-(Iodomethyl)allyl)oxy)(tert-butyl)dimethylsilane
  • ((2-(Hydroxymethyl)allyl)oxy)(tert-butyl)dimethylsilane

Uniqueness: ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the bromomethyl group, which provides higher reactivity compared to its chloro and iodo counterparts. The tert-butyl-dimethylsilane moiety offers enhanced stability and protection during chemical reactions, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C10H21BrOSi

Molecular Weight

265.26 g/mol

IUPAC Name

2-(bromomethyl)prop-2-enoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C10H21BrOSi/c1-9(7-11)8-12-13(5,6)10(2,3)4/h1,7-8H2,2-6H3

InChI Key

DQGIBMUCCYYSLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=C)CBr

Origin of Product

United States

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